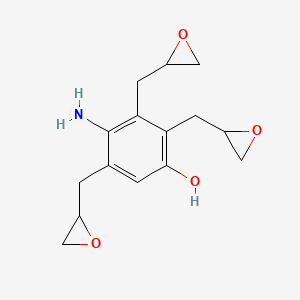
2,3,5-Triglycidyl-4-aminophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Triglycidyl-4-aminophenol, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.31 g/mol
- IUPAC Name : 4-amino-2,3,5-tris(oxiran-2-ylmethyl)phenol
- Synonyms : TGPAP, triglycidyl-p-aminophenol
The compound features three epoxy groups, which enhance its reactivity and make it suitable for various applications in polymer science and materials engineering.
Polymer Chemistry
Curing Agent in Epoxy Resins
2,3,5-Triglycidyl-4-aminophenol is primarily utilized as a curing agent for epoxy resins. Its trifunctional nature allows it to cross-link with other resin components effectively, leading to enhanced mechanical properties and thermal stability of the final product.
Case Study: Curing Process Analysis
A study published in the Journal of Applied Polymer Science examined the curing process of epoxy resins using this compound as a hardener along with 4,4′-diaminodiphenylsulfone. The results indicated that the incorporation of this compound significantly improved the thermal and mechanical properties of the cured resin compared to conventional curing agents .
Biomedical Applications
Potential Use in Drug Delivery Systems
Research has indicated that this compound can be integrated into drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.
Example: Hydrogel Formation
In vitro studies have demonstrated that hydrogels formed from this compound exhibit favorable characteristics for drug delivery applications. The hydrogels can maintain their structure while allowing for the gradual release of drugs over time, making them ideal for sustained therapeutic effects.
Environmental Science
Chemical Exposure Studies
The compound has been implicated in studies related to chemical exposure and its effects on human health. Specifically, research has explored its role as a potential trigger for autoimmune responses such as vitiligo.
Case Study: Vitiligo Triggering Chemical
A notable case report documented an instance of contact vitiligo following exposure to this compound in an aircraft industry worker. The strong patch test reaction suggested a significant association between the chemical and the onset of skin conditions . This highlights the need for careful handling and assessment of this compound in occupational settings.
Industrial Applications
Use in Photographic Processing
The compound is also utilized in photographic processing as a developing agent due to its ability to reduce silver halides to metallic silver. This application remains relevant in both traditional film photography and certain industrial imaging processes.
Data Tables
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
4-amino-2,3,5-tris(oxiran-2-ylmethyl)phenol |
InChI |
InChI=1S/C15H19NO4/c16-15-8(1-9-5-18-9)2-14(17)12(3-10-6-19-10)13(15)4-11-7-20-11/h2,9-11,17H,1,3-7,16H2 |
Clave InChI |
CXXSQMDHHYTRKY-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2=CC(=C(C(=C2N)CC3CO3)CC4CO4)O |
Sinónimos |
TGPAP triglycidyl-p-aminophenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















